Comparative Safety Profile in Cancer-Associated Thrombosis: Enoxaparin vs. Dalteparin/Tinzaparin
In a large real-world cohort study of 7,287 patients with cancer-associated VTE, enoxaparin was associated with a significantly higher risk of major bleeding compared to tinzaparin/dalteparin over a 6-month follow-up period [1].
| Evidence Dimension | Incidence of major bleeding over 6-month follow-up |
|---|---|
| Target Compound Data | 3.84% |
| Comparator Or Baseline | Tinzaparin or Dalteparin: 2.53% |
| Quantified Difference | Adjusted hazard ratio (aHR) 1.56 (95% CI: 1.11-2.19) |
| Conditions | RIETE registry; patients with active cancer and acute VTE; enoxaparin n=5,628, tinzaparin/dalteparin n=1,659 |
Why This Matters
This evidence quantifies a significant safety differential, suggesting that tinzaparin or dalteparin may be preferable to enoxaparin for long-term management of cancer-associated thrombosis where minimizing bleeding risk is a priority.
- [1] Monreal M, Brenner B, Gómez-Cuervo C, et al. Comparative safety of enoxaparin versus other low-molecular-weight heparins in cancer-associated venous thromboembolism: a real-world cohort study from RIETE. Res Pract Thromb Haemost. 2025;9(8):103244. View Source
